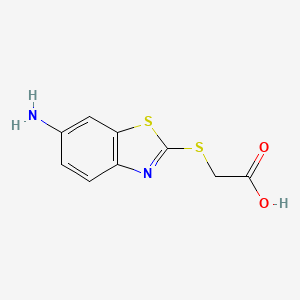

(6-Amino-benzothiazol-2-ylsulfanyl)-acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(6-Amino-benzothiazol-2-ylsulfanyl)-acetic acid is an organic compound that belongs to the benzothiazole family This compound is characterized by the presence of an amino group at the 6th position of the benzothiazole ring and a sulfanyl-acetic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (6-Amino-benzothiazol-2-ylsulfanyl)-acetic acid typically involves the following steps:

Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.

Introduction of Amino Group: The amino group at the 6th position can be introduced through nitration followed by reduction.

Attachment of Sulfanyl-Acetic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

(6-Amino-benzothiazol-2-ylsulfanyl)-acetic acid can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to sulfoxide or sulfone.

Reduction: The nitro group (if present as an intermediate) can be reduced to an amino group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amino derivatives.

Substitution: Various substituted benzothiazole derivatives.

Wissenschaftliche Forschungsanwendungen

(6-Amino-benzothiazol-2-ylsulfanyl)-acetic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the synthesis of dyes, pigments, and other materials.

Wirkmechanismus

The mechanism of action of (6-Amino-benzothiazol-2-ylsulfanyl)-acetic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets such as proteins or nucleic acids. The sulfanyl and amino groups play crucial roles in its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(6-Amino-benzothiazol-2-ylsulfanyl)-1-(4-bromo-phenyl)-ethanone

- Ethyl 4-({[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)benzoate

Uniqueness

(6-Amino-benzothiazol-2-ylsulfanyl)-acetic acid is unique due to its specific structural features, such as the presence of both an amino group and a sulfanyl-acetic acid moiety

Biologische Aktivität

(6-Amino-benzothiazol-2-ylsulfanyl)-acetic acid is a compound that has garnered attention due to its diverse biological activities. This article explores its cellular effects, molecular mechanisms, and potential therapeutic applications based on recent research findings.

Overview of Biological Activities

This compound exhibits various biological activities, including:

- Antimicrobial Activity : Effective against a range of bacteria and fungi.

- Antioxidant Properties : Demonstrates the ability to scavenge free radicals.

- Anticancer Potential : Shows selective cytotoxicity towards tumorigenic cell lines.

- Metabolic Influence : Modulates key metabolic pathways.

Cellular Effects

The compound influences cell function by modulating signaling pathways, gene expression, and cellular metabolism. It can activate or inhibit specific pathways, leading to altered cellular processes such as:

- Energy Production : Affects mitochondrial function and ATP synthesis.

- Cell Growth : Modulates cell cycle progression.

- Apoptosis : Influences programmed cell death through interactions with apoptotic pathways.

Molecular Mechanism

At the molecular level, this compound interacts with various biomolecules. Key mechanisms include:

- Enzyme Interaction : Binds to active sites of enzymes, inhibiting or activating their functions.

- Transcription Factor Modulation : Influences gene expression by interacting with transcription factors.

- Transport Mechanisms : Utilizes specific transporters for cellular uptake, affecting bioavailability and efficacy.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various pathogens, including:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 mg/mL |

| Escherichia coli | 50 mg/mL |

| Candida tropicalis | 50 mg/mL |

These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents .

Antioxidant Properties

The compound exhibits significant antioxidant activity, which is crucial for protecting cells from oxidative stress. It scavenges free radicals effectively, contributing to its potential therapeutic applications in oxidative stress-related diseases.

Anticancer Activity

Research indicates that this compound has selective cytotoxic effects on cancer cells. For instance, it demonstrated potent activity against several tumorigenic cell lines with IC50 values indicating high efficacy:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HOP-92 (non-small cell lung cancer) | 28 |

| MCF-7 (breast cancer) | 10.86 |

This selectivity suggests potential for targeted cancer therapies .

Metabolic Pathways

The compound plays a role in various metabolic pathways by interacting with key enzymes and cofactors. Its influence on metabolic flux can lead to significant changes in metabolite levels, providing insights into its potential therapeutic applications in metabolic disorders.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antimicrobial Efficacy Study : A study evaluated its effectiveness against common bacterial strains and found it to have comparable efficacy to standard antibiotics .

- Cytotoxicity Assay : In vitro tests revealed that the compound selectively inhibited cancer cell proliferation while sparing normal cells, indicating its potential as an anticancer agent .

- Oxidative Stress Model : The antioxidant properties were assessed using an oxidative stress model, demonstrating significant protective effects against cell damage induced by reactive oxygen species.

Eigenschaften

IUPAC Name |

2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2S2/c10-5-1-2-6-7(3-5)15-9(11-6)14-4-8(12)13/h1-3H,4,10H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXVTVIBHOKJWBR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)SC(=N2)SCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50356988 |

Source

|

| Record name | (6-Amino-benzothiazol-2-ylsulfanyl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25801-92-7 |

Source

|

| Record name | (6-Amino-benzothiazol-2-ylsulfanyl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.